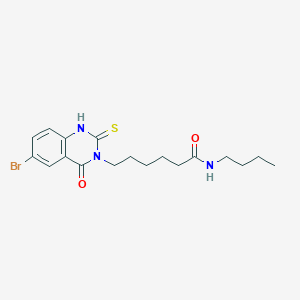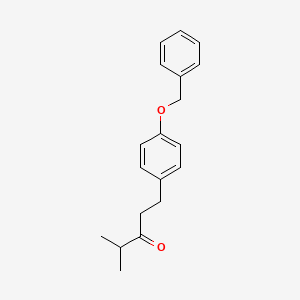
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one is a compound known for its unique structural features. With a benzyloxy group attached to a phenyl ring and a methylated pentanone chain, it stands out as a versatile intermediate in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process. One common method involves the alkylation of 4-benzyloxybenzaldehyde with a suitable methylating agent in the presence of a base to form the intermediate compound. This intermediate can then be subjected to further reduction and ketonization to yield the final product, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one.
Industrial Production Methods: In industrial settings, this synthesis is often scaled up using continuous flow processes to ensure consistency and efficiency. Parameters such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution. For instance, the benzyloxy group can be removed through catalytic hydrogenation, converting it into a hydroxyl group. Similarly, the ketone can be reduced to an alcohol using sodium borohydride.
Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate, while reductions could employ lithium aluminum hydride. Substitution reactions might involve halogenation under mild conditions to introduce functional groups at specific sites on the phenyl ring.
Major Products: The oxidation of 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one often leads to the formation of carboxylic acids or aldehydes, depending on the conditions. Reduction typically results in the corresponding alcohols.
Aplicaciones Científicas De Investigación
The compound finds applications across a broad spectrum of scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Researchers use it in studies involving cellular signaling and metabolic pathways.
Industry: Its derivatives are used in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one exerts its effects is primarily through interaction with specific molecular targets. The benzyloxy group allows it to engage in pi-stacking interactions with aromatic residues in proteins, influencing binding affinity and activity. The ketone moiety is crucial for forming hydrogen bonds, further stabilizing its interaction with target sites.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other benzyloxy-containing compounds, 1-(4-(Benzyloxy)phenyl)-4-methylpentan-3-one displays enhanced stability and reactivity due to its ketone group. It is less prone to hydrolysis compared to ethers and exhibits unique reactivity patterns.
List of Similar Compounds:
1-(4-Hydroxyphenyl)-4-methylpentan-3-one
1-(4-Methoxyphenyl)-4-methylpentan-3-one
1-(4-Aminophenyl)-4-methylpentan-3-one
There you have it—a comprehensive overview of this compound from its preparation to its applications. How does that sound?
Propiedades
IUPAC Name |
4-methyl-1-(4-phenylmethoxyphenyl)pentan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-15(2)19(20)13-10-16-8-11-18(12-9-16)21-14-17-6-4-3-5-7-17/h3-9,11-12,15H,10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJUQQMGAVBQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methyl-4-piperidinecarbohydrazide](/img/structure/B2849104.png)
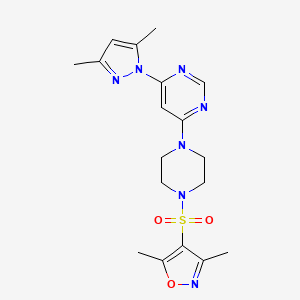
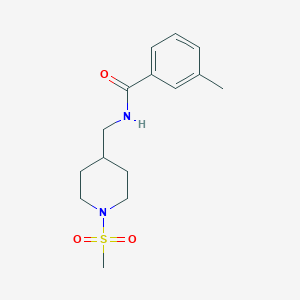
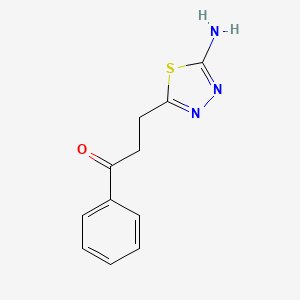
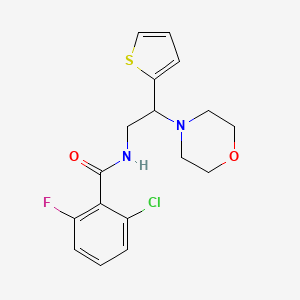
![2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2849115.png)
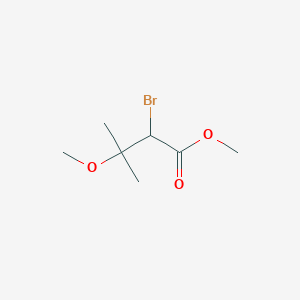
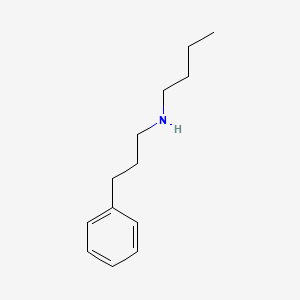
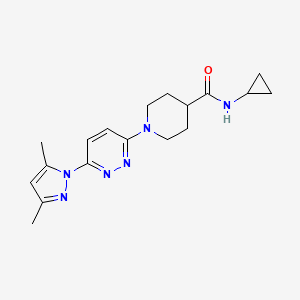
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)
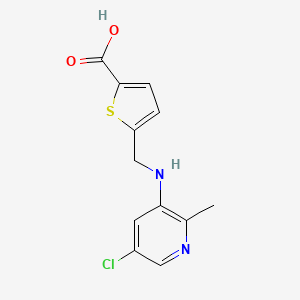
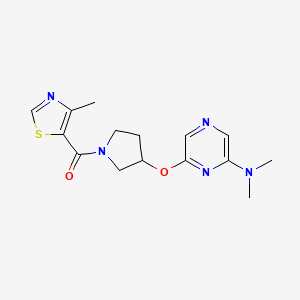
![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)
